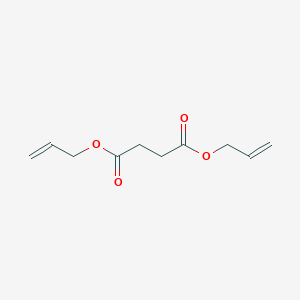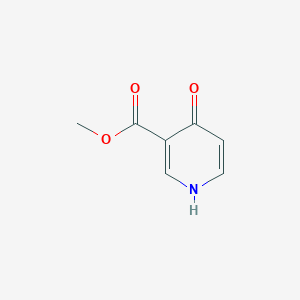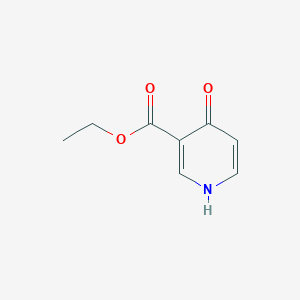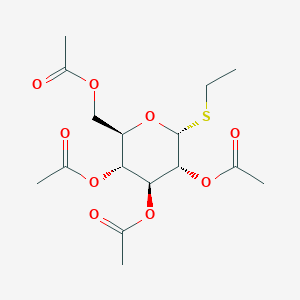
Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside is a complex and intriguing biomedical compound with vast potential . It is widely employed in the pharmaceutical industry and assumes a pivotal role as an invaluable intermediate in the intricate process of synthesizing potential drugs, targeting an array of debilitating diseases .
Synthesis Analysis
The title compound was obtained as the major product by the reaction of 1,2,3,4,6-penta-O-acetyl-*-D-glucopyranose with ethyl mercaptan in the presence of BF3.·.Et2O in CH2Cl2 as solvent .Molecular Structure Analysis
Ethyl 2,3,4,6-tetra-O-acetyl-alpha-D-thioglucopyranoside contains a total of 50 atoms; 24 Hydrogen atoms, 16 Carbon atoms, 9 Oxygen atoms, and 1 Sulfur atom . It also contains 26 non-H bonds, 4 multiple bonds, 11 rotatable bonds, 4 double bonds, 1 six-membered ring, 4 esters (aliphatic), 1 ether (aliphatic), and 1 sulfide .Chemical Reactions Analysis
Ethyl 2,3,4,6-tetra-O-acetyl-β-D-thiogalactopyranoside assumes a pivotal role as a substrate in enzymatic assays, enabling the detection and quantification of substrates associated with lactose metabolism . It is also an intermediate in drug synthesis, especially in studying and developing medications for the treatment of various cardiac diseases and diabetes .Physical And Chemical Properties Analysis
Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside is a crystalline powder . It is soluble in Dichloromethane, ether, ethyl acetate, and methanol . It has a melting point of 67-68° C and a predicted boiling point of 453.2° C at 760 mmHg . The predicted density is 1.3 g/cm3 .Applications De Recherche Scientifique
Biodegradation and Fate of Ethyl Tert-Butyl Ether (ETBE) in Soil and Groundwater
This review summarizes knowledge on the biodegradation and fate of ETBE, an ether oxygenate used in gasoline. Microorganisms in soil and groundwater can degrade ETBE aerobically. The review discusses ETBE's aerobic biodegradation pathways, the microorganisms involved, and the impact of co-contaminants on its biodegradation. It highlights the need for further research on ETBE's anaerobic degradation pathways and its biodegradation in the presence of complex environmental contaminant mixtures (Thornton et al., 2020).
Ethylene Oxide Sterilization of Medical Devices
This paper discusses ethylene oxide (EO) as a sterilizing agent for medical devices, emphasizing the need for cycle design and validation. It reviews EO's action mechanism, toxicity, and applications in sterilization processes, stressing the development of mathematical models to improve process flexibility and safety (Mendes et al., 2007).
Chemical Recycling of Poly(ethylene terephthalate)
The research covers the chemical recycling of PET from post-consumer soft-drink bottles, focusing on hydrolysis processes to recover pure terephthalic acid monomer. It discusses the kinetics of these processes and the potential for using glycolysed PET products as raw materials for producing value-added materials, highlighting recycling's contribution to conserving petrochemical products and energy (Karayannidis & Achilias, 2007).
The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation
This review addresses the immunogenicity concerns associated with PEGylated drugs and the necessity for developing alternatives to PEG. It discusses the formation of anti-PEG antibodies and their impact on drug efficacy and patient safety, emphasizing the urgent need for collaborative efforts to design and synthesize effective PEG alternatives (Thai Thanh Hoang Thi et al., 2020).
Orientations Futures
Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside has vast potential and is widely employed in the pharmaceutical industry . It is an invaluable intermediate in the intricate process of synthesizing potential drugs, targeting an array of debilitating diseases . This suggests that it will continue to be a significant compound in the development of new pharmaceuticals.
Propriétés
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O9S/c1-6-26-16-15(24-11(5)20)14(23-10(4)19)13(22-9(3)18)12(25-16)7-21-8(2)17/h12-16H,6-7H2,1-5H3/t12-,13-,14+,15-,16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNFVZQPWZMHIF-IBEHDNSVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O9S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

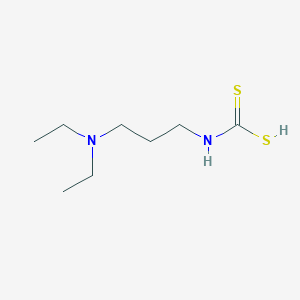


![Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate](/img/structure/B105253.png)

